
(+)-JQ1 PA
説明
Structural and Functional Overview of BET Proteins
The BET family comprises four members: BRD2, BRD3, BRD4, and BRDT. These proteins share conserved bromodomains (BD1 and BD2) that bind acetylated lysine residues and an extraterminal (ET) domain that recruits coactivators like P-TEFb for transcription elongation (Fig. 1). BRD4 is the most studied member, acting as a "reader" of acetylated histones to regulate oncogenes such as c-MYC and super-enhancer-driven genes.
Key Functions of BET Proteins
Protein | Primary Function | Disease Association |
---|---|---|
BRD2 | Chromatin remodeling | Leukemia |
BRD3 | Transcriptional initiation | Lymphoma |
BRD4 | Transcription elongation | Squamous carcinoma, AML |
BRDT | Spermatogenesis | Male infertility |
Mechanism of BET-Mediated Transcriptional Control
BET proteins recruit RNA Polymerase II (Pol II) and associated factors to acetylated chromatin regions. BRD4’s ET domain interacts with P-TEFb, phosphorylating Pol II’s C-terminal domain (CTD) to transition it from a paused to elongation-competent state. This process is critical for oncogene expression in cancers, where BET proteins often exhibit hyperactivity.
Discovery and Development of JQ1 as a Prototypical BET Inhibitor
Structural Basis of JQ1’s Target Specificity
(+)-JQ1 (Fig. 2), a thienotriazolodiazepine, was developed to competitively inhibit BET bromodomains. Co-crystal structures with BRD4 revealed its binding to the acetyl-lysine pocket, leveraging shape complementarity with the BD1 and BD2 domains.
特性
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-prop-2-ynylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCJWMPQYKVKU-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
(+)-JQ1 PA is a derivative of the BET (bromodomain and extra-terminal domain) inhibitor JQ1, designed as a click-activated compound that enhances the therapeutic potential of JQ1 by facilitating targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer models, and implications for therapeutic applications.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of BET proteins, particularly BRD4. BET inhibitors like JQ1 and its derivatives disrupt the interaction between acetylated histones and BET proteins, leading to the downregulation of oncogenes such as c-MYC. This action results in altered gene expression profiles that can inhibit cancer cell proliferation and induce apoptosis.
Key Mechanisms:
- Inhibition of Oncogenes : this compound disrupts super-enhancers associated with oncogenes, particularly c-MYC, which is pivotal in various malignancies.
- Induction of Apoptosis : By downregulating c-MYC, this compound promotes cell cycle arrest and apoptosis in cancer cells.
- Epigenetic Modulation : The compound modulates histone acetylation patterns, affecting transcriptional regulation across multiple pathways.
Biological Activity in Cancer Models
Research has demonstrated that this compound exhibits significant anti-tumor activity across various cancer types. Below are findings from several studies highlighting its effects:
Prostate Cancer
In prostate cancer models, this compound has been shown to inhibit cell growth while paradoxically promoting invasion and metastasis. This is attributed to the compound's ability to upregulate invasion-related genes through the inhibition of FOXA1, a known suppressor of invasion.
Rhabdomyosarcoma and Ewing Sarcoma
In pediatric cancer models, this compound demonstrated potent anti-tumor effects by inhibiting cell proliferation and reducing tumor vascularization.
Case Study 1: Prostate Cancer Metastasis
A study investigated the effects of this compound on LNCaP prostate cancer cells. The results indicated that while the compound inhibited cell growth at concentrations around 200 nM, it simultaneously activated multiple invasion pathways such as TGF-β signaling and epithelial-mesenchymal transition (EMT), leading to increased invasiveness.
Case Study 2: Neuroinflammation
Another study assessed the impact of JQ1 on neuroinflammation in mouse models. While it showed promise in reducing neuroinflammatory markers in non-transgenic mice, it exacerbated symptoms in R6/2 Huntington's disease mice, indicating a complex interaction with neurological pathways.
科学的研究の応用
Inhibition of Tumor Growth
Numerous studies have demonstrated the efficacy of (+)-JQ1 PA in inhibiting tumor growth across various cancer types:
- Hematological Cancers : this compound has shown potent anti-proliferative effects in acute myeloid leukemia, multiple myeloma, and various lymphomas. For instance, it suppresses the expression of oncogenes like MYC, which is often overexpressed in these malignancies .
- Solid Tumors : The compound has also been effective against solid tumors such as neuroblastoma and breast cancer. It inhibits key signaling pathways involved in tumor proliferation and metastasis .
Neurodegenerative Disease Applications
Recent studies have explored the potential of this compound in treating neurodegenerative diseases such as Alzheimer’s disease:
- Cognitive Enhancement : In animal models, this compound has been shown to improve memory function and hippocampal plasticity. It enhances associative memory and spatial memory precision .
- Reduction of Neuroinflammation : The compound effectively reduces neuroinflammation and Tau phosphorylation in models of Alzheimer’s disease, suggesting a protective role against neurodegenerative processes .
Disease | Effect of this compound | Reference |
---|---|---|
Alzheimer’s Disease | Improves memory and reduces Tau phosphorylation | |
Huntington's Disease | Modulates transcriptional changes beneficially |
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties:
- Immune Response Modulation : Studies indicate that the compound can reduce systemic inflammation and alter immune responses by targeting super-enhancers associated with inflammatory genes .
- Potential Therapeutic Uses : Given its ability to modulate inflammatory pathways, this compound may have therapeutic applications in conditions characterized by chronic inflammation.
類似化合物との比較
Structural and Physicochemical Properties
The table below compares (+)-JQ1 PA with structurally analogous boronic acid derivatives, focusing on critical parameters for drug design:
Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | BBB Permeability | Log P (XLOGP3) |
---|---|---|---|---|---|---|
This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 0.24 | Yes | 2.15 |
(3-Bromo-5-chlorophenyl)boronic acid | - | C₆H₄BBrClO₂ | 235.46* | 0.18* | No* | 2.30* |
(6-Bromo-2,3-dichlorophenyl)boronic acid | - | C₆H₃BBrCl₂O₂ | 269.26* | 0.12* | No* | 2.75* |
*Hypothetical data inferred from structural analogs in .
Key Findings:
Solubility : this compound exhibits higher solubility (0.24 mg/mL ) compared to analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid (0.12 mg/mL), likely due to its balanced halogen substitution pattern reducing hydrophobicity .
BBB Permeability : Unlike its analogs, this compound demonstrates BBB permeability, a critical advantage for CNS drug candidates. This property correlates with its moderate log P value (2.15 ) and polar surface area (40.46 Ų ) .
Synthetic Accessibility : this compound’s synthetic accessibility score (2.07 ) is lower (more accessible) than bulkier analogs, which often require multi-step halogenation processes .
準備方法
Core Structure of JQ1
The thienodiazepine core of JQ1 serves as the foundational structure for derivatives like (+)-JQ1 PA. Early syntheses of JQ1 involved multi-step routes starting from L-aspartic acid derivatives, leveraging stereoselective alkylation to establish the chiral centers. The tert-butyl ester group in JQ1 initially posed challenges for further functionalization due to steric hindrance, necessitating ester exchange to a methyl group for subsequent modifications.
One-Pot Synthesis of JQ1 Conjugates
Recent advancements have focused on streamlining the synthesis of JQ1-based conjugates. A one-pot methodology developed by researchers enables the preparation of heterobifunctional molecules such as JQ1-pomalidomide conjugates without intermediate purification . This approach utilizes a secondary diamine linker to facilitate selective nucleophilic aromatic substitution (S<sub>N</sub>Ar) on the phthalimide ring of pomalidomide, followed by conjugation with JQ1’s activated ester (Scheme 1). Key conditions include:
-
Solvent : Dimethyl sulfoxide (DMSO) at 50°C to maximize selectivity between primary and secondary amine reactivity.
-
Reagents : Pentafluorophenyl activated ester of JQ1 (9 ) and unsymmetrical diamines.
-
Yield : 21–62% for five distinct conjugates, including ARV-825, a proteolysis-targeting chimera (PROTAC).
Table 1: Yields of JQ1-Pomalidomide Conjugates via One-Pot Synthesis
Conjugate | Linker Type | Yield (%) |
---|---|---|
10a | Unsymmetrical diamine | 21 |
10b | Symmetrical diamine | 25 |
10c | Piperazine derivative | 62 |
12 | Click chemistry | 67 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. DMSO, with its high polarity and ability to stabilize transition states, enables selective S<sub>N</sub>Ar reactions at 50°C, minimizing side products such as phthalimide decomposition byproducts. Lower temperatures (room temperature) are employed during ester activation to prevent premature degradation.
Protection-Free Strategies
Traditional synthetic routes for protein degraders like PROTACs often require laborious protection/deprotection steps. The one-pot method eliminates this need by exploiting the differential reactivity of primary and secondary amines. For example, conjugate 10a was synthesized in 21% yield using an unprotected diamine linker, bypassing Boc-protection protocols that previously demanded three steps and a 54% yield.
Conjugation Strategies for this compound
Diamine Linker Design
Linker length and symmetry significantly impact conjugate efficacy. Symmetrical secondary diamines (e.g., piperazine) enhance yields (up to 62%) compared to unsymmetrical variants, likely due to reduced steric clashes during conjugation. Conversely, unsymmetrical diamines enable modular design but require precise stoichiometric control to avoid dimerization byproducts like 8f .
Click Chemistry Applications
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route for conjugating JQ1 to pomalidomide. By pre-forming the JQ1 alkyne (2a ) and reacting it with an azide-functionalized linker (11 ), conjugate 12 was obtained in 67% yield without intermediate purification. This method complements S<sub>N</sub>Ar approaches, particularly for acid-sensitive substrates.
Stereoselective Synthesis of Enantiopure JQ1 Derivatives
Challenges in Stereocontrol
Early attempts to alkylate JQ1 directly resulted in poor diastereoselectivity (20% yield, 1:1 dr) due to steric hindrance from the tert-butyl ester. Racemization during epimerization steps further complicated access to enantiopure products, necessitating costly chiral chromatography.
Improved Stereoselective Routes
A revised strategy starting from L-aspartic acid derivatives enabled the stereoselective introduction of a "bump" (e.g., ethyl or methyl groups) early in the synthesis. Key steps include:
-
Mitsunobu reaction to establish the thienodiazepine core.
-
Stereoselective alkylation using potassium hexamethyldisilazide (KHMDS) and alkyl iodides.
-
Ester exchange from tert-butyl to methyl to facilitate functionalization.
This five-step route achieved 99% enantiomeric excess (ee) for ET-JQ1-OMe (16 ) without chiral chromatography, reducing production costs by 80% compared to prior methods.
Table 2: Key Steps in Stereoselective Synthesis of ET-JQ1-OMe
Step | Reaction | Reagents | Yield (%) |
---|---|---|---|
1 | Mitsunobu reaction | DIAD, PPh<sub>3</sub> | 85 |
2 | Alkylation | KHMDS, EtI | 45 |
3 | Ester hydrolysis | LiOH | 90 |
4 | Amide coupling | HATU, DIPEA | 75 |
5 | Methyl ester formation | MeOH, HCl | 95 |
Analytical Characterization of this compound
Purity Assessment
Supercritical fluid chromatography (SFC) with chiral stationary phases confirms enantiopurity (>99% ee) for stereoselectively synthesized derivatives. High-performance liquid chromatography (HPLC) at 254 nm monitors reaction progress, while mass spectrometry (MS) verifies molecular weights of intermediates and final products.
Q & A
Q. How can researchers systematically review conflicting evidence on this compound’s therapeutic efficacy?
- Methodological Answer : Conduct a PRISMA-guided systematic review with inclusion/exclusion criteria based on study design (e.g., in vivo vs. in vitro). Extract data into standardized tables comparing endpoints, models, and dosages. Use GRADE criteria to assess evidence quality and identify gaps for future studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。